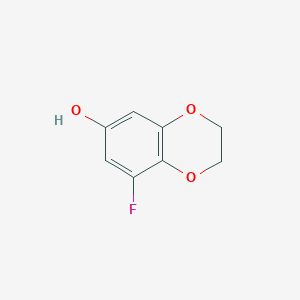

8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

Description

The study of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is situated at the intersection of organofluorine chemistry and heterocyclic chemistry. The introduction of a fluorine atom to the 2,3-dihydro-1,4-benzodioxin scaffold, a core structure present in numerous biologically active molecules, creates a compound with potentially unique physicochemical and biological properties. eurekaselect.comepa.gov Research into this and similar molecules is driven by the quest for new pharmaceuticals, agrochemicals, and advanced materials.

The journey into fluorinated benzodioxin derivatives is built upon the foundational discoveries in organofluorine chemistry. The introduction of fluorine into organic molecules has been a game-changer in medicinal chemistry for decades. chemxyne.comnih.gov The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chimia.chresearchgate.net

The 2,3-dihydro-1,4-benzodioxin ring system itself has a rich history in the development of therapeutic agents, notably as a key component in antihypertensive drugs and compounds targeting the central nervous system. eurekaselect.comepa.gov The strategic combination of this privileged scaffold with fluorine atoms represents a logical progression in the pursuit of enhanced molecular performance. Early research into fluorinated aromatic compounds laid the groundwork for the synthesis of more complex structures like this compound, with synthetic chemists developing various methods for the selective introduction of fluorine into phenolic precursors. harvard.eduacs.orgacs.org

The this compound scaffold is a valuable building block in contemporary organic chemistry due to the synergistic interplay of its constituent parts. The 2,3-dihydro-1,4-benzodioxin moiety provides a rigid, three-dimensional structure that can be strategically functionalized. mdpi.com The phenolic hydroxyl group at the 6-position offers a handle for further chemical transformations, such as etherification or esterification, enabling the synthesis of diverse derivatives.

The fluorine atom at the 8-position is of particular significance. Its electron-withdrawing nature can modulate the acidity of the neighboring hydroxyl group and influence the electron density of the aromatic ring, thereby affecting the molecule's reactivity and interaction with biological targets. chimia.ch In the context of drug design, the presence of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles. wikipedia.org The unique combination of these features makes this compound a versatile intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key structural features and their significance:

| Structural Feature | Significance in Organic Chemistry |

| 2,3-Dihydro-1,4-benzodioxin Core | Provides a rigid and synthetically versatile scaffold. |

| Phenolic Hydroxyl Group (at C-6) | Allows for further derivatization and influences solubility and binding interactions. |

| Fluorine Atom (at C-8) | Modulates electronic properties, enhances metabolic stability, and can improve biological activity. |

While specific research on this compound is not extensively documented in publicly available literature, the broader field of fluorinated heterocyclic compounds points to several promising research directions.

A primary trajectory is the continued exploration of its potential in drug discovery . The synthesis of libraries of derivatives based on this scaffold could lead to the identification of novel therapeutic agents. For instance, modifications of the hydroxyl group could yield compounds with activity against a range of biological targets, including enzymes and receptors implicated in various diseases. The 2,3-dihydro-1,4-benzodioxin core is a known pharmacophore for alpha-adrenergic blockers, and fluorination could enhance the selectivity and efficacy of new drug candidates in this class. eurekaselect.com

Another area of interest lies in materials science . The electronic properties conferred by the fluorine atom could make derivatives of this compound suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic characteristics through derivatization of the phenol (B47542) is a key advantage.

Open questions in the research of this compound and its analogs include:

What are the most efficient and stereoselective synthetic routes to produce this compound and its derivatives?

How does the precise positioning of the fluorine atom on the benzodioxin ring influence its biological activity and material properties compared to other isomers?

What are the full toxicological and metabolic profiles of this class of compounds?

Future research will likely focus on developing scalable synthetic methods, conducting comprehensive biological screenings, and exploring the material properties of novel derivatives to unlock the full potential of the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1,4-benzodioxin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSXJJZJGMOAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222556-35-5 | |

| Record name | 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Established Synthetic Routes to 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-ol

Established synthetic pathways to this compound typically focus on the sequential construction and functionalization of the benzodioxin scaffold. These routes are characterized by a strong emphasis on controlling the position of substituents (regioselectivity) through the careful choice of starting materials and reaction conditions.

The introduction of a fluorine atom at a specific position on the benzene (B151609) ring is a critical step in the synthesis.

Electrophilic Fluorination: A common strategy involves the direct fluorination of a pre-existing benzodioxin precursor. vulcanchem.com This is often achieved using an electrophilic fluorinating agent, with N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, being a prominent example. vulcanchem.comnih.gov The reaction's success hinges on the electronic properties of the substrate. For instance, the fluorination of certain benzotriazin-7-ones with Selectfluor occurs regioselectively at the position activated by an enamine's electron-donating nitrogen lone pair. nih.gov A plausible route for the target compound would involve the electrophilic fluorination of a suitable 2,3-dihydro-1,4-benzodioxin-6-ol intermediate, where directing groups guide the fluorine atom to the C-8 position. vulcanchem.com

The formation of the 1,4-benzodioxin (B1211060) ring system is a cornerstone of the synthesis. This heterocyclic structure is typically formed by reacting a catechol (a 1,2-dihydroxybenzene derivative) with a two-carbon electrophile.

Williamson Ether Synthesis: A widely used method is the reaction of a substituted catechol with 1,2-dibromoethane (B42909) in the presence of a base. nih.govscirp.org For the synthesis of the target molecule, a plausible precursor would be a fluorinated and protected catechol derivative. The reaction proceeds via a double Williamson ether synthesis, where the two hydroxyl groups of the catechol successively displace the bromine atoms to form the six-membered dioxane ring. Potassium carbonate (K₂CO₃) is a frequently used base, and dimethylformamide (DMF) is a common solvent for this transformation. nih.gov

Reaction with Ethylene (B1197577) Glycol: An alternative approach involves the condensation of a catechol precursor, such as 3-fluoro-4,5-dihydroxybenzaldehyde, with ethylene glycol under acidic catalysis to form the dioxane ring. vulcanchem.com

A summary of common reagents for benzodioxin ring formation is presented below.

| Precursor | Reagent | Base/Catalyst | Solvent | Reference |

| Substituted Catechol | 1,2-Dibromoethane | K₂CO₃ | DMF | nih.gov |

| Methyl 3,4,5-trihydroxybenzoate (B8703473) | 1,2-Dibromoethane | K₂CO₃ | Acetone | scirp.org |

| 3-Fluoro-4,5-dihydroxybenzaldehyde | Ethylene glycol | Acid Catalyst | Not Specified | vulcanchem.com |

The hydroxyl group at the C-6 position is a key functional handle, but its reactivity often necessitates the use of protecting groups during the synthetic sequence to prevent unwanted side reactions.

Introduction via Demethylation: The hydroxyl group can be introduced by the demethylation of a corresponding methoxy-substituted intermediate. vulcanchem.com This is a common strategy where the methoxy (B1213986) group acts as a protected form of the hydroxyl group. Reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) are effective for this deprotection step. vulcanchem.com

Protecting Group Strategies: Throughout the synthesis, particularly during steps like fluorination or ring formation, existing hydroxyl groups may need to be protected. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. While not detailed specifically for this compound in the search results, general organic synthesis principles suggest the use of ethers (like methyl or benzyl (B1604629) ethers) or silyl (B83357) ethers as potential protecting groups for the phenolic hydroxyl function. The use of hexafluoroacetone (B58046) has also been reported as a protecting reagent for α-hydroxy acids in other contexts. researchgate.net

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods. These include the use of catalysis and adherence to the principles of green chemistry.

Catalysis offers pathways to increase reaction rates, improve yields, and enhance selectivity, often under milder conditions than stoichiometric reactions. While specific catalytic syntheses for this compound are not extensively detailed, principles from related syntheses can be applied. For example, the synthesis of certain fluorinated quinolizine carboxylic acids utilizes a nickel(II) catalyst for Grignard reactions. google.com The development of catalytic systems for the key bond-forming steps—such as C-F bond formation or the C-O bonds of the dioxane ring—represents a significant area for optimization.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.come3s-conferences.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, the Selectfluor-mediated fluorination of certain heterocyclic compounds was significantly accelerated using microwave heating, reducing reaction times from hours to minutes. nih.gov This approach minimizes energy consumption and the potential for side reactions.

Flow Chemistry Applications in this compound Synthesis

While specific literature on the flow chemistry synthesis of this compound is not prevalent, the principles of continuous flow synthesis can be applied to the established batch methodologies to enhance production efficiency, safety, and scalability. Flow chemistry offers several advantages over traditional batch processing, including superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yields. youtube.com

A hypothetical flow process for the synthesis of the target molecule would involve pumping a solution of 4-fluorocatechol (B1207897) and a base through a heated reactor coil while simultaneously introducing a stream of the dihaloalkane. The precise control of stoichiometry and residence time within the reactor can minimize the formation of by-products. The output stream would then be subjected to in-line purification, potentially using solid-phase scavengers or continuous liquid-liquid extraction.

The modular nature of flow chemistry setups allows for the integration of multiple reaction steps into a continuous sequence. youtube.com This could be particularly advantageous for multi-step syntheses involving the initial formation of the benzodioxane core followed by further functionalization.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis (Hypothetical) |

| Reaction Time | 1-8 hours | Minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Scalability | Limited by vessel size | Readily scalable by extending run time |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |

| By-product Formation | Potential for side reactions | Minimized through precise control |

Stereoselective Synthesis Considerations for Chiral Analogs (if applicable)

The structure of this compound itself is achiral. However, the 1,4-benzodioxane (B1196944) scaffold is a common feature in a variety of biologically active chiral molecules. The stereoselective synthesis of chiral analogs of this compound, particularly those with substituents on the dioxane ring, is a relevant area of investigation.

The introduction of chirality can be achieved by starting with a chiral precursor. For instance, the reaction of 4-fluorocatechol with an optically active dielectrophile, such as (R)- or (S)-glycidyl tosylate or an optically active 3-chloro-1,2-propanediol (B139630) derivative, can lead to the formation of enantiomerically enriched 2-(hydroxymethyl)-8-fluoro-2,3-dihydro-1,4-benzodioxin. google.com The Williamson ether synthesis, being an Sₙ2 reaction, proceeds with inversion of configuration at the chiral center of the electrophile. wikipedia.org

A general approach for the stereoselective synthesis of a chiral analog is depicted below:

Reaction Scheme: Stereoselective Synthesis of a Chiral Analog

The choice of the chiral building block is crucial for the stereochemical outcome of the reaction. The use of enantiomerically pure starting materials is essential for obtaining the desired stereoisomer of the final product.

| Chiral Reagent | Resulting Chiral Product (Example) | Key Reaction Type |

| (R)-Glycidyl tosylate | (S)-2-(Hydroxymethyl) derivative | Williamson Ether Synthesis (Sₙ2) |

| (S)-Glycidyl tosylate | (R)-2-(Hydroxymethyl) derivative | Williamson Ether Synthesis (Sₙ2) |

| (R)-3-Chloro-1,2-propanediol | (S)-2-(Hydroxymethyl) derivative | Williamson Ether Synthesis (Sₙ2) |

| (S)-3-Chloro-1,2-propanediol | (R)-2-(Hydroxymethyl) derivative | Williamson Ether Synthesis (Sₙ2) |

Chemical Reactivity and Transformations of 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol, readily participating in reactions such as etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into ethers and esters under appropriate conditions. Etherification, such as the Williamson ether synthesis, would involve the deprotonation of the phenolic hydroxyl group with a base like sodium hydride, followed by nucleophilic attack on an alkyl halide. libretexts.orglumenlearning.comnih.gov This reaction is a versatile method for introducing a variety of alkyl or aryl groups at the 6-position.

Esterification can be achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For instance, the esterification of a related 1,4-benzodioxane (B1196944) derivative has been reported, where a carboxylic acid was converted to an acid chloride and then reacted with an amine to form an amide. scirp.orgscirp.org This suggests that the hydroxyl group of this compound could be acylated to form various ester derivatives. A study on the esterification of gallic acid, a trihydroxybenzoic acid, to methyl 3,4,5-trihydroxybenzoate (B8703473) using methanol (B129727) and sulfuric acid further supports the feasibility of such transformations on phenolic compounds. scirp.orgbohrium.comresearchgate.net

Table 1: Representative Etherification and Esterification Reactions of Phenolic Hydroxyl Groups in Benzodioxane Analogs

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | Ether (R-O-Ar) | libretexts.orglumenlearning.comnih.gov |

| Esterification | Gallic acid | Methanol, Sulfuric acid, Reflux | Methyl 3,4,5-trihydroxybenzoate | scirp.orgbohrium.comresearchgate.net |

| Esterification (via acid chloride) | 1,4-Benzodioxane-6-carboxylic acid | 1. Oxalyl chloride 2. Amine | 1,4-Benzodioxane-6-carboxylic acid amide | scirp.orgscirp.org |

Oxidation and Reduction Pathways

The phenolic hydroxyl group of this compound is susceptible to oxidation. Phenols can be oxidized to quinones, and in this case, oxidation would likely yield the corresponding 1,4-benzoquinone (B44022) derivative. scirp.orgwikipedia.orgnih.gov Common oxidizing agents for this transformation include Fremy's salt (potassium nitrosodisulfonate), which is known for its specificity in converting phenols to quinones. wikipedia.orgresearchgate.net The resulting quinone can then be reduced back to the hydroquinone (B1673460) (the starting phenol) using reducing agents like sodium borohydride (B1222165) or stannous chloride. scirp.orgwikipedia.org This reversible redox chemistry is a key feature of many phenolic compounds.

The reduction of quinones is a well-established process. For example, the reduction of various quinones has been studied using methods such as hydrogenation over a catalyst or with reducing agents like zinc dust. rsc.org The electrochemical reduction of quinones has also been extensively investigated. nih.gov

Table 2: General Oxidation and Reduction Reactions of Phenols

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Oxidation | Phenol | Fremy's salt ((KSO₃)₂NO) | Quinone | wikipedia.orgresearchgate.net |

| Reduction | Quinone | Sodium borohydride (NaBH₄) or Stannous chloride (SnCl₂) | Hydroquinone (Phenol) | scirp.orgwikipedia.org |

Formation of Hydroxyl-Derived Functional Groups

Beyond ethers and esters, the phenolic hydroxyl group can be transformed into other functional groups. For instance, it can be converted into a sulfonate ester by reaction with a sulfonyl chloride in the presence of a base. While direct evidence for this reaction on this compound is not available, the synthesis of sulfonamides from the corresponding 6-amino-2,3-dihydro-1,4-benzodioxin suggests that the 6-position is reactive towards sulfonyl chlorides. scielo.br This implies that the hydroxyl group could similarly react to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and the ether oxygens of the dioxane ring. However, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. uci.edu The interplay of these activating and deactivating effects, along with their directing influences, will determine the position of substitution. The hydroxyl group and the ether oxygens are ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator. scirp.orgresearchgate.netuci.edutsijournals.com Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C5 or C7 positions.

Halogenation Studies (excluding initial fluorination for synthesis)

Further halogenation of the aromatic ring is a feasible transformation. Bromination, for example, would likely occur at one of the vacant positions on the benzene ring, with the exact position being influenced by the directing effects of the existing substituents. masterorganicchemistry.com In the case of this compound, the powerful ortho, para-directing ability of the hydroxyl group would strongly favor substitution at the C5 or C7 positions. The fluorine atom, also an ortho, para-director, would reinforce this preference. Therefore, bromination with a reagent like bromine in the presence of a Lewis acid catalyst such as iron(III) bromide would be expected to yield a mixture of 5-bromo- and 7-bromo-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol.

Nitration and Sulfonation Reactions

Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. quora.comquora.comnoaa.gov As with halogenation, the position of nitration will be directed by the existing substituents. The strong activating and ortho, para-directing hydroxyl group will likely direct the incoming nitro group to the C5 or C7 position. The synthesis of 6-nitro-1,4-benzodioxane from the corresponding unsubstituted benzodioxane has been reported, demonstrating the feasibility of nitrating this ring system. synquestlabs.com

Sulfonation can be carried out using fuming sulfuric acid or chlorosulfonic acid. libretexts.org This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration and halogenation, the position of sulfonation on this compound would be directed to the C5 or C7 position due to the influence of the hydroxyl and fluorine substituents. The synthesis of sulfonated 1,4-benzodioxin (B1211060) derivatives has been documented, supporting the potential for this reaction. nih.gov

Table 3: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Reference for General Method |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol and/or 7-Bromo-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | masterorganicchemistry.com |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol and/or 7-Nitro-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | quora.comquora.comnoaa.gov |

| Sulfonation | Fuming H₂SO₄ or ClSO₃H | 8-Fluoro-6-hydroxy-2,3-dihydro-1,4-benzodioxin-5-sulfonic acid and/or 8-Fluoro-6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-sulfonic acid | libretexts.org |

Friedel-Crafts Acylation/Alkylation

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The hydroxyl group is a strong activating group and, along with the ether oxygen of the dioxin ring, directs electrophiles to the positions ortho and para to it. The fluorine atom is a deactivating group but is also ortho-, para-directing.

In the case of this compound, the position C7 is the most likely site for electrophilic attack. This is due to the strong activating and directing effect of the hydroxyl group at C6 and the para-directing effect of the ether oxygen at C4. The fluorine at C8 will have a lesser influence on this position.

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The reaction introduces an acyl group onto the aromatic ring. For this compound, acylation is expected to occur selectively at the C7 position. The resulting ketone is less susceptible to further acylation due to the deactivating effect of the newly introduced acyl group.

Friedel-Crafts Alkylation: Alkylation can be achieved using an alkyl halide and a Lewis acid catalyst. beilstein-journals.org However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com For this compound, alkylation would also be expected to occur at the C7 position. The use of less reactive alkylating agents or alternative methods like hydroxyalkylation can sometimes offer better control. youtube.com

| Reaction Type | Reagents and Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃, in an inert solvent | 7-Acyl-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | organic-chemistry.org |

| Friedel-Crafts Alkylation | R-X, AlCl₃, in an inert solvent | 7-Alkyl-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | masterorganicchemistry.combeilstein-journals.org |

Reactivity of the Dihydrobenzodioxin Ring System

The dihydrobenzodioxin ring is generally stable under many reaction conditions. However, the ether linkages can be susceptible to cleavage under harsh conditions.

Ring-Opening and Ring-Expansion Reactions

The 1,4-dioxane (B91453) ring of the dihydrobenzodioxin system is a six-membered ring and does not possess significant ring strain. Therefore, ring-opening reactions are not as facile as in strained three- or four-membered rings. Cleavage of the ether bonds typically requires strong acids. libretexts.orgmasterorganicchemistry.com

There is no substantial evidence in the literature to suggest that this compound readily undergoes ring-expansion reactions under typical synthetic conditions.

Reactions Involving the Ether Linkages

The ether linkages in the dihydrobenzodioxin ring can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. pressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage of the ether bonds would lead to the destruction of the heterocyclic ring and the formation of a catechol derivative. The reaction would likely proceed via an S_N2 mechanism. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Expected Products | Reference |

|---|---|---|---|

| Ether Cleavage | Excess HI or HBr, heat | A fluorinated catechol derivative and 1,2-dihaloethane | libretexts.orgmasterorganicchemistry.compressbooks.pub |

Cross-Coupling Reactions and Functionalization Strategies

Modern synthetic chemistry offers a variety of cross-coupling reactions that can be employed to functionalize the aromatic ring of this compound. These reactions typically require the presence of a leaving group, such as a halide or a triflate, on the aromatic ring. The hydroxyl group at the C6 position can be converted to a triflate (OTf), a good leaving group for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira)

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org If the hydroxyl group of this compound is converted to a triflate, the resulting aryl triflate can be coupled with various boronic acids to introduce new carbon-carbon bonds at the C6 position.

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This would allow for the introduction of a vinyl group at the C6 position of the benzodioxin ring system, starting from the corresponding triflate.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between an aryl halide or triflate and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkynyl functional group at the C6 position.

| Reaction | Typical Substrates | Catalyst System | Expected Product at C6 | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-Triflyloxy-8-fluoro-2,3-dihydro-1,4-benzodioxin + R-B(OH)₂ | Pd(0) catalyst, base (e.g., K₂CO₃) | 6-Substituted (R) derivative | wikipedia.orglibretexts.org |

| Heck Reaction | 6-Triflyloxy-8-fluoro-2,3-dihydro-1,4-benzodioxin + Alkene | Pd(0) catalyst, base (e.g., Et₃N) | 6-Alkenyl derivative | organic-chemistry.orgyoutube.com |

| Sonogashira Coupling | 6-Triflyloxy-8-fluoro-2,3-dihydro-1,4-benzodioxin + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | 6-Alkynyl derivative | wikipedia.orgorganic-chemistry.org |

C-H Activation and Functionalization Approaches

Direct C-H activation is a powerful and increasingly utilized strategy for the functionalization of aromatic rings, as it avoids the need for pre-functionalized substrates like halides or triflates. While specific protocols for the C-H activation of this compound are not extensively documented in the literature, the principles of C-H activation suggest that the C7 position would be the most likely site for functionalization. The directing effect of the hydroxyl group at C6 would strongly favor reaction at its ortho position. Various transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed for such transformations.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is largely dictated by the electronic properties of its substituted benzene ring. The interplay between the electron-donating hydroxyl and 1,4-dioxane ether groups, and the electron-withdrawing yet ortho-, para-directing fluorine atom, governs the regioselectivity and rate of its transformations. The primary transformations of this compound are anticipated to be electrophilic aromatic substitution reactions, driven by the nucleophilic character of the aromatic ring.

The substitution pattern on the benzene ring creates a nuanced electronic environment. The hydroxyl group at the 6-position is a powerful activating group, significantly increasing the electron density of the ring through resonance, thereby making it more susceptible to electrophilic attack. The ether linkages of the dihydro-1,4-benzodioxin moiety also contribute to this activation via resonance. Conversely, the fluorine atom at the 8-position is a deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect). However, like other halogens, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com

A key transformation for a molecule of this nature would be electrophilic aromatic substitution. The general mechanism for this reaction involves two primary steps:

Formation of a Sigma Complex (Arenium Ion): An electrophile (E⁺) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity. libretexts.orgchemistry.coach

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. chemistry.coach

Detailed mechanistic discussions for specific electrophilic aromatic substitution reactions on this compound are not extensively available in the literature. However, based on the known reactivity of similarly substituted aromatic compounds, we can postulate the mechanisms for several key transformations.

Nitration

The nitration of this compound would likely proceed via the attack of a nitronium ion (NO₂⁺), typically generated from nitric acid and a strong acid catalyst like sulfuric acid. The hydroxyl group will direct the incoming nitro group primarily to the C5 position.

Step 1: Generation of the Electrophile. Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The electron-rich benzene ring attacks the nitronium ion. The attack at C5 is favored due to the strong activating effect of the hydroxyl group. This forms a resonance-stabilized sigma complex.

Step 3: Deprotonation. A weak base, such as water or the bisulfate ion, removes a proton from the C5 carbon, restoring aromaticity and yielding the nitrated product.

| Reaction | Reagents and Conditions | Predicted Major Product | Plausible Mechanism |

| Nitration | HNO₃, H₂SO₄, low temperature | 8-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxin-6-ol | Electrophilic Aromatic Substitution |

Halogenation

Halogenation, such as bromination, would involve the reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The Lewis acid polarizes the halogen molecule, creating a stronger electrophile.

Step 1: Activation of the Halogen. The Lewis acid coordinates with the bromine molecule, making one of the bromine atoms more electrophilic.

Step 2: Formation of the Sigma Complex. The aromatic ring attacks the electrophilic bromine atom, again favoring the C5 position, to form a resonance-stabilized arenium ion.

Step 3: Deprotonation. The [FeBr₄]⁻ complex acts as a base, abstracting a proton from the C5 position to restore the aromatic ring and regenerate the Lewis acid catalyst.

| Reaction | Reagents and Conditions | Predicted Major Product | Plausible Mechanism |

| Bromination | Br₂, FeBr₃, in a non-polar solvent | 5-bromo-8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol | Electrophilic Aromatic Substitution |

Friedel-Crafts Acylation

Friedel-Crafts acylation would introduce an acyl group onto the aromatic ring. This reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst.

Step 1: Formation of the Acylium Ion. The acyl halide reacts with the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion (R-C=O⁺).

Step 2: Nucleophilic Attack. The aromatic ring attacks the acylium ion at the C5 position, forming a sigma complex.

Step 3: Deprotonation and Complexation. The [AlCl₄]⁻ removes a proton to restore aromaticity. The product, a ketone, will coordinate with the Lewis acid, requiring a workup step (e.g., with water) to release the final product.

| Reaction | Reagents and Conditions | Predicted Major Product | Plausible Mechanism |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, followed by H₂O workup | 1-(8-fluoro-6-hydroxy-2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one (for R=CH₃) | Electrophilic Aromatic Substitution |

Advanced Structural Characterization and Spectroscopic Analysis of 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol and Its Derivatives

Conformational Analysis through Spectroscopic Methods

Spectroscopic techniques are paramount in defining the conformational preferences of the flexible dihydrodioxin ring and the orientation of its substituents in solution.

While a complete 2D NMR analysis specifically for 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol is not extensively documented in publicly available literature, the conformational features can be inferred from studies on closely related 2,3-dihydro-1,4-benzodioxin derivatives. The dihydrodioxin ring typically adopts a half-chair conformation, and the orientation of substituents can be either axial or equatorial.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

1H NMR: The proton NMR spectrum provides initial information. For instance, in various N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine, the four protons of the dihydrodioxin ring's methylene groups (-OCH2CH2O-) typically appear as a broad singlet around 4.15-4.30 ppm, indicating their chemical equivalence on the NMR timescale scielo.brnih.gov. The aromatic protons on the benzene (B151609) ring would exhibit splitting patterns influenced by the fluorine and hydroxyl substituents.

13C NMR: The carbon spectrum for derivatives like (E)-3-(2,3-dihydrobenzo[b] researchgate.netfu-berlin.dedioxin-6-yl)-1-(4-fluorophenyl)prop-2-en-1-one shows the methylene carbons at approximately 64.4 and 64.9 ppm nih.gov. The fluorine substitution on the benzodioxin ring would induce characteristic shifts and C-F coupling constants.

2D NMR Techniques: For unambiguous assignment and conformational analysis, multidimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, confirming the connectivity within the -CH2CH2- fragment and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, for example, connecting the methylene protons to the aromatic carbons C-5a and C-8a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for conformational elucidation. It detects through-space interactions between protons. For the dihydrodioxin ring, NOESY could distinguish between axial and equatorial protons and determine the preferred conformation of substituents. Studies on other 2-substituted dihydro-1,4-benzodioxins have shown that the substituent's preference for an axial or equatorial position can be influenced by interactions with the ring's oxygen atoms researchgate.net.

A hypothetical summary of expected NMR data is presented below.

| Technique | Expected Observations for this compound | Purpose |

| 1H NMR | Signals for -OCH2CH2O- protons (approx. 4.2-4.4 ppm), aromatic protons (approx. 6.5-7.0 ppm) with splitting from 19F, and a signal for the hydroxyl proton. | Initial structural assessment and chemical shifts. |

| 13C NMR | Signals for methylene carbons (approx. 64-65 ppm) and aromatic carbons, with characteristic C-F coupling constants for carbons near the fluorine atom. | Carbon skeleton determination and fluorine substitution confirmation. |

| COSY | Cross-peaks between adjacent protons in the -CH2CH2- group and on the aromatic ring. | Proton-proton connectivity mapping. |

| HMBC | Correlations between methylene protons and quaternary aromatic carbons, and between aromatic protons and other carbons. | Long-range connectivity and structural confirmation. |

| NOESY | Cross-peaks indicating spatial proximity between protons on the dihydrodioxin ring and the aromatic ring. | Determination of preferred conformation (e.g., half-chair) and substituent orientation. |

Vibrational spectroscopy probes the characteristic stretching and bending modes of a molecule's functional groups. For this compound, the IR and Raman spectra would be dominated by vibrations of the fluorinated benzene ring and the dihydrodioxin moiety.

Based on data from related compounds, key vibrational modes can be predicted scielo.brsemanticscholar.org. The NIST Chemistry WebBook provides the IR spectrum for the parent compound, 1,4-benzodioxane (B1196944), which serves as a foundational reference nist.gov.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm-1 region.

Aliphatic C-H Stretching: The methylene (-CH2-) groups of the dihydrodioxin ring would show symmetric and asymmetric stretching vibrations in the 3000-2850 cm-1 range scielo.br.

Aromatic C=C Stretching: Vibrations of the benzene ring are expected in the 1650-1450 cm-1 region scielo.br.

C-O Stretching: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages in the dioxin ring would appear in the 1300-1000 cm-1 region.

C-F Stretching: The carbon-fluorine stretching vibration is a key feature, typically giving rise to a strong absorption in the 1250-1050 cm-1 range. The exact position is sensitive to the molecular environment fu-berlin.de.

O-H Stretching: A broad band in the 3600-3200 cm-1 region would indicate the hydroxyl group, with its breadth resulting from hydrogen bonding.

A summary of expected vibrational bands is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm-1) | Comments |

| O-H Stretch | 3600 - 3200 | Broad due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | From -CH2- groups in the dioxin ring scielo.br. |

| Aromatic C=C Stretch | 1650 - 1450 | Multiple bands expected scielo.br. |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong intensity, characteristic of ethers. |

| C-F Stretch | 1250 - 1050 | Strong, characteristic band for the fluoroaromatic moiety fu-berlin.de. |

| C-O-C Symmetric Stretch | 1150 - 1050 | Characteristic of the dioxin ring ether bonds. |

The parent molecule, this compound, is achiral. However, if a chiral center is introduced, for instance by substitution at the C-2 or C-3 position of the dihydrodioxin ring, the resulting enantiomers would be optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would be an indispensable tool for their stereochemical analysis.

Studies on chiral chromanes and dihydrobenzofurans, which are structurally analogous, have shown that the sign of the Cotton effect in the CD spectrum can be correlated with the helicity (P or M) of the heterocyclic ring rsc.orgnih.gov. For chiral derivatives of this compound, CD spectroscopy could be used to:

Assign the absolute configuration of enantiomers by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory).

Study conformational changes of the dihydrodioxin ring in solution.

Monitor stereoselective interactions with other chiral molecules.

X-ray Crystallography of Single Crystals

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.

While the crystal structure for this compound is not available, data from closely related derivatives such as 2,3-dihydro-1,4-benzodioxin-6-ylmethanol (PDB entry 8ZE) and 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine provide critical insights semanticscholar.orgebi.ac.uk.

From these structures, it is confirmed that the 2,3-dihydro-1,4-benzodioxin ring system adopts a non-planar, half-chair conformation in the solid state semanticscholar.orgresearchgate.net. This conformation relieves the torsional strain of the -OCH2CH2O- fragment. The fluorine and hydroxyl substituents would lie in the plane of the benzene ring. The crystal packing would be dictated by the formation of a network of intermolecular interactions to achieve an energetically favorable and dense arrangement.

| Structural Feature | Expected Observation based on Derivatives | Reference |

| Dihydrodioxin Ring Conformation | Half-chair | semanticscholar.orgresearchgate.net |

| Benzene Ring | Planar | semanticscholar.org |

| Substituent Orientation | F and OH groups co-planar with the benzene ring. | Inferred |

The solid-state packing of this compound would be heavily influenced by hydrogen bonding and other non-covalent interactions, particularly those involving the hydroxyl group and the fluorine atom.

O-H···O Hydrogen Bonding: The primary and strongest interaction would be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and an oxygen atom (either the hydroxyl or an ether oxygen) of a neighboring molecule. This would lead to the formation of chains or dimeric motifs, which are common in crystal structures of phenols.

C-H···F Interactions: Weak hydrogen bonds involving the organically bound fluorine atom as an acceptor (C-H···F) are expected to play a significant role in the crystal packing researchgate.net. These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice. Cryogenic IR spectroscopy has provided evidence for remarkably short and strong NH+···F hydrogen bonds in some fluorinated systems, highlighting fluorine's potential as a hydrogen bond acceptor .

C-H···O Interactions: The ether oxygens of the dioxin ring can also act as hydrogen bond acceptors for C-H donors from adjacent molecules, further stabilizing the crystal packing.

These interactions would create a complex three-dimensional supramolecular architecture, defining the macroscopic properties of the crystalline material.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the unambiguous confirmation of the molecular formula of this compound and its derivatives, moving beyond simple molecular weight determination. This method provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental compositions.

The precise mass-to-charge ratio (m/z) obtained from HRMS is critical for confirming the elemental composition of a molecule. For instance, the theoretical exact mass of a protonated molecule of this compound ([M+H]⁺) can be calculated based on the masses of its constituent isotopes. Experimental measurement of this m/z value with high accuracy provides strong evidence for the proposed molecular formula. In a study of related benzodioxin compounds, such as 2,3-dihydrobenzo[b] nih.govspectrabase.comdioxine-5-carboxamide, HRMS was utilized to confirm the molecular formula by comparing the calculated mass of the protonated molecule with the experimentally determined value nih.gov. For this related compound, the calculated m/z for the [M+H]⁺ ion was 180.0655, and the found value was 180.0634, demonstrating the precision of this technique nih.gov.

To illustrate the application of HRMS for molecular formula confirmation of this compound, a hypothetical data table is presented below. This table showcases the kind of data that would be generated in such an analysis.

Interactive Data Table: Molecular Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₈H₇FO₃ |

| Theoretical Exact Mass ([M]) | 170.0379 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Theoretical m/z of Adduct | 171.0457 |

| Observed m/z of Adduct | 171.0455 |

| Mass Error (ppm) | 1.17 |

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the structural features of the molecule through fragmentation analysis. In a typical MS/MS experiment, the precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and connectivity.

For this compound, the fragmentation would likely involve characteristic losses from the benzodioxin core and its substituents. Common fragmentation pathways for similar aromatic ethers and phenols can be predicted. The analysis of these fragmentation patterns allows for a deeper understanding of the molecule's structure.

Interactive Data Table: Plausible Fragmentation Analysis of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 171.0457 | 143.0508 | CO (27.9949) | Loss of a carbonyl group |

| 171.0457 | 125.0402 | C₂H₄O (46.0055) | Cleavage of the dioxin ring |

| 171.0457 | 113.0141 | C₂H₂O₂ (58.0055) | Retro-Diels-Alder reaction of the dioxin ring |

| 171.0457 | 95.0036 | C₂H₄O₂F (76.0121) | Loss of the fluoro-substituted dioxin portion |

Note: The fragmentation data presented in this table is illustrative and based on general principles of mass spectrometry for compounds with similar structural motifs.

The study of such fragmentation pathways is essential for the structural elucidation of novel derivatives and for distinguishing between isomers, which may have identical molecular formulas but different arrangements of atoms. The high resolution of the mass analyzer ensures that the elemental composition of each fragment ion can be determined with confidence, further aiding in the comprehensive structural characterization of this compound and its related compounds.

Computational and Theoretical Studies on 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be utilized to model its behavior at the atomic and electronic levels. nih.govnih.gov

An analysis of the electronic structure of this compound would involve mapping its electron density distribution to understand how the fluorine and hydroxyl substituents influence the aromatic system and the dioxin ring. The investigation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

For instance, in related polychlorinated dibenzodioxins, the distribution and energy of these frontier orbitals are heavily influenced by the position and number of halogen substituents. nih.govnih.gov Similar effects would be anticipated for this compound, where the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would be of particular interest.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzodioxin Derivative (Example Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This table is for illustrative purposes and does not represent actual data for this compound.

Computational methods are invaluable for exploring potential chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies.

For example, the O-demethylation of a similar compound, a common metabolic reaction, could be modeled. The calculations would determine the activation energy required for the reaction to proceed, providing a deeper understanding of its feasibility. Transition state theory could then be used to calculate the reaction rate constants.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation for this compound and its potential reaction products can be predicted through quantum chemical calculations. These values indicate the spontaneity and energy balance of chemical reactions.

Kinetic predictions, derived from the activation energies obtained from transition state analysis, would shed light on the reaction rates. For instance, the relative stability of different conformers or the likelihood of various metabolic pathways could be assessed. In studies of other benzodioxin derivatives, these predictions have been instrumental in understanding their environmental fate and biological activity. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govnih.gov

The 2,3-dihydro-1,4-benzodioxin ring system is not planar and can adopt different conformations. MD simulations can be used to explore the conformational landscape of this compound in a solvent, typically water, to mimic physiological conditions. These simulations would reveal the most stable conformations and the energy barriers between them. Conformational analysis of related benzodioxane derivatives has been successfully performed using a combination of molecular modeling and NMR techniques. mdpi.com

Table 2: Example of Conformational Analysis Results for a Benzodioxin Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| Chair | 55.2 | 0.0 | 65 |

| Twist-Boat | 28.5 | 2.1 | 30 |

| Boat | 0.1 | 5.8 | 5 |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Docking and Ligand-Target Interaction Modeling (excluding biological outcomes or clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this typically involves docking a small molecule (ligand), such as this compound, into the binding site of a macromolecular target, usually a protein. The primary goal of molecular docking from a chemical perspective is to characterize the intermolecular interactions that stabilize the ligand-target complex.

These interactions are primarily non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The prediction of these interactions is guided by a scoring function that estimates the binding affinity. For a hypothetical study of this compound, researchers would first identify a relevant protein target and then use docking software to predict how the compound might bind. The analysis would focus on the specific atoms and functional groups of the ligand that engage with the amino acid residues of the protein's active site. For instance, the hydroxyl and fluoro groups on the benzodioxin ring, as well as the dioxin moiety, would be of particular interest in forming potential hydrogen bonds or other polar interactions.

Ligand Efficiency and Binding Affinity Prediction (from a chemical perspective)

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Computational methods can predict this affinity, typically in terms of a binding energy score (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

Ligand efficiency (LE) is a metric used to optimize the selection of compounds during the early stages of drug discovery. It relates the binding affinity of a molecule to its size, typically the number of heavy (non-hydrogen) atoms. The formula for ligand efficiency is:

LE = - (ΔG) / N

where ΔG is the binding free energy and N is the number of heavy atoms. A higher LE value is desirable, as it suggests that the compound achieves its binding affinity with a more efficient use of its atomic composition.

For this compound, which has a molecular formula of C₈H₇FO₃ and a heavy atom count of 12, any predicted binding affinity would be used to calculate its ligand efficiency. This would allow for a comparison with other potential ligands, helping to identify which chemical scaffolds are most promising for further development from a purely physicochemical standpoint.

Table 1: Hypothetical Ligand Efficiency Calculation for this compound

| Compound Name | Molecular Formula | Heavy Atom Count (N) | Predicted Binding Free Energy (ΔG) (kcal/mol) | Calculated Ligand Efficiency (LE) |

| This compound | C₈H₇FO₃ | 12 | Data not available | Data not available |

This table is for illustrative purposes only, as no specific predicted binding free energy values for this compound were found in the public domain.

Pharmacophore Model Development Based on Structural Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

A pharmacophore model for a class of compounds like benzodioxanes would be developed by aligning a set of known active molecules and identifying the common chemical features that are responsible for their interaction with a target. For this compound, its key structural features would be mapped to create a hypothetical pharmacophore. These would likely include:

A hydrogen bond donor: The hydroxyl (-OH) group.

A hydrogen bond acceptor: The oxygen atoms in the dioxin ring and the hydroxyl group.

An aromatic ring: The benzene (B151609) ring.

A halogen bond acceptor/hydrophobic feature: The fluorine atom.

This pharmacophore model could then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that possess the same essential features and are therefore more likely to bind to the same target, without any consideration for their biological effect.

Applications of 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol As a Chemical Building Block and Scaffold

Construction of Complex Organic Molecules

The structural features of 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol, namely the nucleophilic phenolic hydroxyl group and the activated aromatic ring, allow for its elaboration into a wide range of complex organic molecules. These include polycyclic systems and various heterocyclic scaffolds that are of interest in drug discovery and other areas of chemical research.

Synthesis of Polycyclic Systems Incorporating the Benzodioxin Moiety

The benzodioxin moiety of this compound can be incorporated into larger polycyclic frameworks through various synthetic strategies. One notable example involves the construction of a bicyclic system through the substitution of a fluorine atom on an adjacent aromatic ring by an in-situ formed alkoxy group. This reaction highlights the potential for intramolecular cyclization reactions to generate complex, fused ring systems.

In a specific instance, the synthesis of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b] rsc.orgrsc.orgdioxin-2-yl)-2,3-dihydrobenzo[b] rsc.orgrsc.orgdioxine-5-carboxamide was achieved through the reaction of an epoxide intermediate with a substituted benzamide. This reaction resulted in an unexpected bicyclic product, demonstrating the utility of the benzodioxin scaffold in the formation of intricate molecular architectures.

The general approach to constructing polycyclic systems often involves the initial formation of dihydroxy derivatives of polycyclic aromatic hydrocarbons, which then undergo further enzymatic or chemical transformations. nih.gov While not starting from this compound, these methods illustrate established pathways for building complex aromatic structures that could be adapted for this specific starting material. nih.gov

Table 1: Examples of Reagents for Polycyclic System Synthesis

| Precursor Type | Reagent/Condition | Product Type |

| Dihydroxy Polycyclic Aromatic Hydrocarbon | Dioxygenase Enzymes | Ring-opened Metabolites |

| Hydroxyfluoranthene | o-Iodoxybenzoic acid (IBX) | Ortho-quinones |

| Dimethoxybenzaldehyde | Benzyltriphenylphosphonium bromide | Dimethoxystilbene |

| Dimethoxystilbene | O₂, I₂, UV irradiation | Dimethoxyphenanthrene |

Preparation of Heterocyclic Scaffolds Utilizing this compound as a Precursor

The 1,4-benzodioxane (B1196944) ring system is a well-established and versatile scaffold in medicinal chemistry, frequently used to develop a wide array of bioactive molecules. nih.govresearchgate.net The presence of the phenolic hydroxyl group and the fluorine-activated benzene (B151609) ring in this compound makes it a suitable precursor for the synthesis of various heterocyclic scaffolds.

The synthesis of fused heterocyclic ring systems is a significant area of research, with benzofuran (B130515) derivatives showing notable potential. nih.govmdpi.com The core structure of benzofuran, which consists of fused benzene and furan (B31954) rings, can be modified at various positions to generate new derivatives with unique properties. mdpi.com Similar synthetic strategies could be employed with this compound to create novel fused heterocyclic systems.

For instance, the reaction of benzosuberone derivatives with various reagents has been shown to yield a range of heterocyclic systems, including pyrazoles, isoxazoles, and pyridines. uni.lu These reactions often proceed through an enaminone intermediate, demonstrating a viable synthetic route that could be adapted for this compound.

Design and Synthesis of Molecular Probes

Molecular probes are essential tools in chemical biology and medical diagnostics for visualizing and tracking biological processes. The unique properties of this compound, particularly its fluorinated nature, make it an interesting candidate for the development of specialized molecular probes.

Fluorescent and Luminescent Probes Incorporating the Fluorinated Benzodioxin Core

Fluorescent probes are indispensable for optical imaging in biomedical research. nih.gov The design of such probes often involves the use of a fluorophore attached to a scaffold that can be tailored for specific targeting and imaging applications. rsc.orgnih.gov The development of a fluorescent analogue of a potent inhibitor was the motivation behind the synthesis of a hydroxylated derivative, which could serve as an anchor point for a fluorescent dye. nih.gov

While specific examples of fluorescent probes directly synthesized from this compound are not extensively documented in the literature, the principles of probe design suggest its potential utility. The fluorinated benzodioxin core could be incorporated into a larger fluorophore system, with the fluorine atom potentially enhancing the photophysical properties of the probe. The synthesis of such probes could be achieved through established methods like Suzuki-Miyaura cross-coupling and amide coupling reactions. rsc.org

Table 2: Components of a Targeted Fluorescent Probe

| Component | Function | Example |

| Scaffold | Provides the core structure and allows for functionalization. | This compound |

| Fluorophore | Emits light upon excitation for detection. | BODIPY |

| Targeting Moiety | Directs the probe to a specific biological target. | Antibody, Small Molecule Inhibitor |

| Linker | Connects the scaffold to the fluorophore and targeting moiety. | Alkyl chain, Amide bond |

Spin Labels and Affinity Tags Derived from this compound

Spin labels and affinity tags are other classes of molecular probes used to study biomolecules. Affinity tags are particularly useful for the purification of proteins and peptides. A "fluorous" affinity approach, which utilizes fluorinated alkyl chains, has gained popularity due to low non-specific binding. researchgate.net

Although direct synthesis of spin labels or affinity tags from this compound is not widely reported, its structure lends itself to such modifications. The hydroxyl group can be functionalized to attach a reactive group, such as a sulfo-N-hydroxylsuccinimidyl ester, which can then label primary amine groups in proteins. researchgate.net The fluorine atom on the benzodioxin ring could potentially contribute to the "fluorous" properties of the tag, aiding in separation and purification processes.

Scaffold-Based Ligand Design and Structure-Activity Relationship (SAR) Studies

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry for the design of ligands that interact with a variety of biological targets. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure relates to biological activity and to optimize lead compounds. managingip.com

The this compound scaffold offers several points for chemical modification to explore SAR. The fluorine atom at the 8-position can influence the molecule's acidity, basicity, and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic properties. researchgate.net Substitution of hydrogen with fluorine can lead to significant changes in binding affinity for target receptors. nih.gov

The phenolic hydroxyl group at the 6-position is a key site for modification. It can act as a hydrogen bond donor or can be derivatized to introduce other functional groups. SAR studies on related benzodioxan compounds have shown that modifications at this position can be detrimental or beneficial to binding affinity depending on the target. For instance, the introduction of a hydroxyl group at a similar position in a series of α1-adrenoreceptor antagonists was found to be detrimental to their interaction with the receptor. researchgate.net

Table 3: Potential SAR Modifications on the this compound Scaffold

| Position of Modification | Type of Modification | Potential Impact on Binding Interactions |

| 6-hydroxyl group | Alkylation, Esterification, Etherification | Alteration of hydrogen bonding capacity, lipophilicity, and steric bulk. |

| Aromatic Ring (positions 5, 7) | Halogenation, Alkylation, Nitration | Modulation of electronic properties and steric interactions. |

| Dioxin Ring | Introduction of substituents | Conformational changes to the overall scaffold. |

| 8-fluoro group | Replacement with other halogens or functional groups | Significant changes in electronic effects and metabolic stability. |

In silico docking studies are often employed to understand the binding interactions of designed ligands with their target proteins. uni.lu Such studies could be used to predict how different derivatives of this compound would bind to a specific active site, guiding the synthesis of more potent and selective ligands. The overarching goal of such SAR studies is to develop a clear understanding of the structural requirements for optimal interaction with a biological target. managingip.com

Systematic Structural Modifications of this compound for SAR Exploration

The this compound scaffold offers several positions for structural modification to explore structure-activity relationships (SAR). The primary points for modification are the hydroxyl group at position 6, the aromatic ring, and the ethylenedioxy bridge. These modifications allow chemists to fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with biological targets.

The hydroxyl group at position 6 is a key functional handle. It can be alkylated to form ethers or esterified to produce a variety of esters. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, converting the hydroxyl group to a methoxy (B1213986) group can increase metabolic stability by preventing glucuronidation.

Further modifications can be made to the aromatic ring. While the fluorine at position 8 is a defining feature, additional substituents can be introduced at the remaining open positions to probe the binding pocket of a target protein. For example, introducing small alkyl or halogen groups can modulate the electronic nature and steric profile of the benzene ring. In broader studies of 1,4-benzodioxane analogs, substitution on the benzene ring has been shown to be critical for the selectivity of compounds towards different receptor subtypes. researchgate.net

Systematic modifications of related 1,4-benzodioxane scaffolds have been explored in the development of various therapeutic agents. For example, in a series of analogs of the α1-adrenoceptor antagonist WB4101, the introduction of different substituents at the 8-position of the 1,4-benzodioxane ring, including fluorine, had a significant impact on receptor affinity and selectivity. The data from such studies can inform the modification of the this compound scaffold for new targets.

Table 1: Representative Structural Modifications of the 1,4-Benzodioxane Scaffold and Their Reported Biological Effects

| Scaffold/Analog | Modification | Biological Target/Activity | Reference |

|---|---|---|---|

| 8-Substituted (S)-WB4101 | 8-Fluoro substituent | α1B-adrenoceptor antagonist | researchgate.net |

| 8-Substituted (S)-WB4101 | 8-Methoxy substituent | Potent and selective α1B-adrenoceptor antagonist | researchgate.net |

| 1,4-Benzodioxane derivatives | Replacement of the benzodioxane with a 1,4-dioxane (B91453) ring | α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents | nih.gov |

Rational Design of Analogs Based on Computational Insights and Experimental Data

The rational design of novel analogs based on the this compound scaffold is a process that integrates computational modeling with experimental validation. This approach allows for the more targeted synthesis of compounds with a higher probability of desired biological activity.

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. In the context of the this compound scaffold, docking studies can elucidate the role of the fluorine atom and the hydroxyl group in molecular recognition. For example, computational studies on 1,4-benzodioxane derivatives designed as FabH inhibitors have shown that specific interactions with key residues in the active site are crucial for their inhibitory activity. nih.govresearchgate.net Such studies can guide the placement of functional groups on the scaffold to maximize favorable interactions.

Pharmacophore modeling is another computational technique that can be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active compounds containing the this compound core, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophoric features, or to guide the design of new analogs with improved properties.

Experimental data from techniques such as X-ray crystallography of ligand-protein complexes provide invaluable information for rational design. The crystal structure can reveal the precise binding mode of a ligand and highlight opportunities for improving interactions. For instance, if a crystal structure shows an unoccupied pocket near the 8-fluoro substituent, analogs with additional functional groups at this position could be designed to fill this space and increase binding affinity.

The integration of these computational and experimental approaches allows for a cyclical process of design, synthesis, and testing. An initial set of compounds can be designed based on a computational model, synthesized, and then tested for biological activity. The results of these tests can then be used to refine the computational model, leading to the design of a new generation of more potent and selective analogs.

Impact of Fluorine Substitution on Molecular Recognition (from a chemical interaction perspective)

The substitution of a hydrogen atom with fluorine in a drug candidate can have a profound impact on its molecular recognition by a biological target. This is due to the unique properties of fluorine, including its small size, high electronegativity, and the ability to form a strong carbon-fluorine bond.

From a chemical interaction perspective, the fluorine atom in this compound can influence molecular recognition in several ways:

Alteration of Electrostatic Interactions: Fluorine is the most electronegative element, and its presence can significantly alter the local electronic environment of the aromatic ring. This can influence the molecule's ability to participate in electrostatic interactions, such as dipole-dipole interactions and cation-π interactions, with the amino acid residues of a protein.

Modulation of Hydrogen Bonding: The highly polarized C-F bond is a poor hydrogen bond acceptor. This property can be strategically used to prevent unwanted hydrogen bonding interactions in a binding pocket, which could otherwise lead to off-target effects or improper binding orientation.

Enhancement of Hydrophobic Interactions: While fluorine itself is not significantly lipophilic, the introduction of a fluorine atom can enhance the hydrophobicity of the adjacent face of the aromatic ring. This can lead to stronger hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine in the binding site.

Conformational Control: The steric bulk of the fluorine atom, though small, can influence the preferred conformation of the molecule. This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Blocking Metabolic Sites: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Placing a fluorine atom at a position susceptible to metabolic oxidation, such as aromatic hydroxylation, can block this metabolic pathway. This increases the metabolic stability and bioavailability of the compound.

In studies of 8-substituted 1,4-benzodioxane analogs, the presence and nature of the substituent at this position were found to be critical for the selectivity profile for receptor subtypes. researchgate.net This highlights the significant role that a substituent, such as the fluorine atom in this compound, can play in fine-tuning the molecular recognition of a ligand by its biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| WB4101 (2-((2,6-dimethoxyphenoxy)ethyl)aminomethyl-1,4-benzodioxane) |

| 1,4-benzodioxane |

| 1,4-dioxane |

| Thiazolidinedione |

Advanced Analytical Methodologies for Research on 8 Fluoro 2,3 Dihydro 1,4 Benzodioxin 6 Ol

Development of Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and purification of individual components from a mixture. For complex organic molecules like 8-fluoro-2,3-dihydro-1,4-benzodioxin-6-ol and its derivatives, chromatographic techniques are essential for obtaining pure samples for further structural elucidation and activity screening.

Many benzodioxane derivatives possess a chiral center, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. Since enantiomers can exhibit significantly different biological activities, their separation and characterization are of paramount importance in pharmaceutical research. researchgate.net High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the direct enantiomeric separation of such compounds. researchgate.net